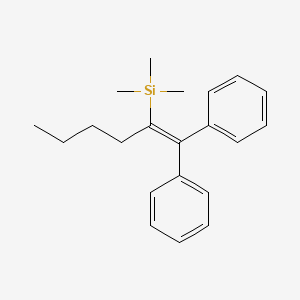
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C21H28Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 1,1-diphenylhex-1-en-2-yl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane typically involves the reaction of 1,1-diphenylhex-1-en-2-yl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. This is particularly useful in the synthesis of complex organic compounds and materials.
Biology: The compound is used in the development of silicon-based biomaterials and as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles. This property is exploited in various chemical reactions, where the silicon atom acts as a nucleophile or electrophile, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Diphenylmethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Uniqueness
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is unique due to its combination of a 1,1-diphenylhex-1-en-2-yl group and a trimethylsilyl group. This combination imparts specific reactivity and stability to the compound, making it valuable in various synthetic and industrial applications.
属性
CAS 编号 |
71814-13-6 |
|---|---|
分子式 |
C21H28Si |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1,1-diphenylhex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C21H28Si/c1-5-6-17-20(22(2,3)4)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
InChI 键 |
PMIZWACHYYTYSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



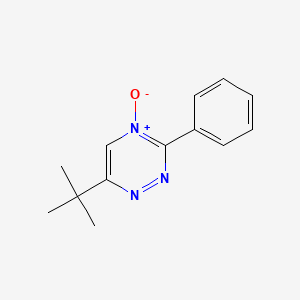
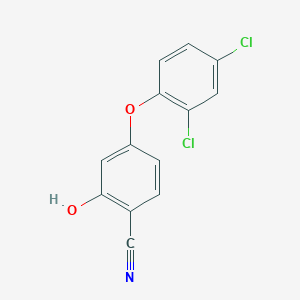
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

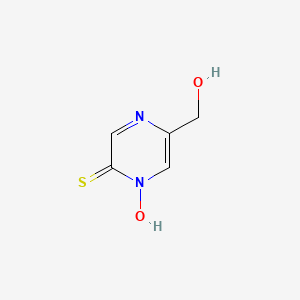
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
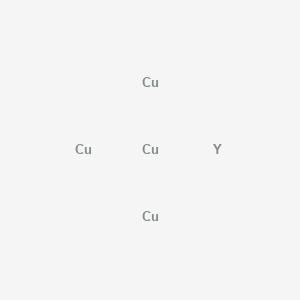
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
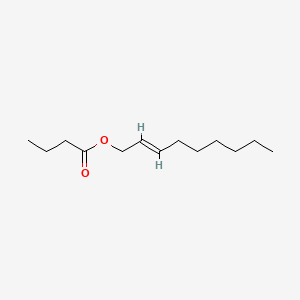
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
